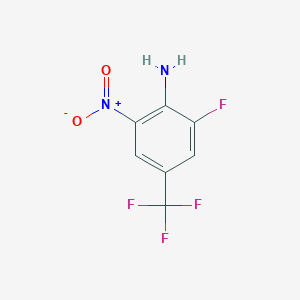

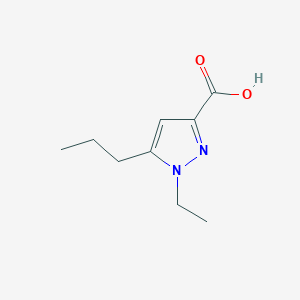

![molecular formula C19H14N2 B2981471 6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 209268-82-6](/img/structure/B2981471.png)

6,13-dihydro-5H-indolo[3,2-c]acridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,13-dihydro-5H-indolo[3,2-c]acridine is a novel acridine–carbazole hybrid donor . It is formed from two sophisticated donors of dimethyl acridine (DMAc) and carbazole (Cz) . This compound has been used in the synthesis of new luminogens with both prominent TADF and AIE properties .

Synthesis Analysis

The synthesis of 6,13-dihydro-5H-indolo[3,2-c]acridine involves the fusion of dimethyl acridine (DMAc) and carbazole (Cz) donors . This compound has been used as a donor in the synthesis of new luminogens, combined with the acceptors of pyrimidine and triazine . The synthesis process has been reported to be efficient, practical, and eco-friendly .Molecular Structure Analysis

The molecular structure of 6,13-dihydro-5H-indolo[3,2-c]acridine is complex due to its hybrid nature. It is a fusion of dimethyl acridine (DMAc) and carbazole (Cz) donors . The fused topologies of the hybrid donors have a significant impact on the molecular configuration .Chemical Reactions Analysis

The chemical reactions involving 6,13-dihydro-5H-indolo[3,2-c]acridine are complex and involve multiple steps. The compound has been used as a donor in the synthesis of new luminogens, combined with the acceptors of pyrimidine and triazine . The reactions have been reported to be efficient and practical .Physical And Chemical Properties Analysis

The physical and chemical properties of 6,13-dihydro-5H-indolo[3,2-c]acridine are influenced by its hybrid nature. The compound has been reported to have high thermal stability and exceptional solubility . It also has rich electronic properties and is easy to modify .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

6,13-Dihydro-5H-indolo[3,2-c]acridine: derivatives have been utilized in the development of highly efficient and stable deep-blue OLEDs . The compounds show bright ultrapure deep-blue emissions and impressive maximum external quantum efficiencies, making them suitable for commercial applications in display and lighting technologies .

Thermally Activated Delayed Fluorescence (TADF)

The hybrid molecules derived from 6,13-dihydro-5H-indolo[3,2-c]acridine have been shown to exhibit TADF behavior . This property is particularly valuable in OLEDs, as it allows for the harvesting of both singlet and triplet excitons, leading to highly efficient electroluminescence . TADF materials are promising for future developments in energy-efficient lighting and displays.

Photophysical and Optoelectrical Properties

Researchers have investigated the impact of different fused topologies of hybrid donors on the molecular configuration and photophysical and optoelectrical properties of these compounds. The studies have revealed that certain configurations can lead to low efficiency roll-off and ultradeep blue emission, which are desirable traits for advanced optoelectronic devices .

Biologically Active Derivatives

9-Chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridine: derivatives, a variant of the parent compound, have been synthesized and evaluated for their biological activity. These derivatives have shown potential in in vitro hemolytic activity and cytotoxicity against human erythrocytes and various cell lines, indicating their possible use in medical research and pharmaceutical applications .

Nonlinear Optical Properties

The structural design of 6,13-dihydro-5H-indolo[3,2-c]acridine derivatives allows for enhanced electronic, optoelectronic, or nonlinear optical properties. These properties are crucial for the development of materials used in optical data storage , telecommunications , and photonics .

Eco-Friendly Synthesis Methods

The synthesis of 6,13-dihydro-5H-indolo[3,2-c]acridine derivatives has been optimized to be more eco-friendly. Methods such as solvent-free microwave-assisted reactions have been employed, reducing pollution and lowering costs while maintaining simplicity in process and handling .

Mécanisme D'action

Target of Action

It’s known that nitrogen heterocyclic compounds, which include 6,13-dihydro-5h-indolo[3,2-c]acridine, play a prominent role in biological functions such as bioenergetic transport agents .

Mode of Action

It’s known that alterations in the chemical structure of nitrogen heterocyclic compounds can influence their biological properties .

Biochemical Pathways

It’s known that nitrogen heterocyclic compounds are common in animal and plant cells and play a significant role in various biological functions .

Result of Action

It’s known that nitrogen heterocyclic compounds can have various biological properties, such as anticancer properties .

Action Environment

The environment can drastically change the photophysics and photostability of 6,13-dihydro-5H-indolo[3,2-c]acridine. For instance, the formation of hydrogen bonds with alcohols leads to a significant decrease of the triplet formation efficiency and an increase of photostability .

Orientations Futures

The future directions for the use of 6,13-dihydro-5H-indolo[3,2-c]acridine are promising. Its unique properties make it a valuable component in the synthesis of new luminogens with both prominent TADF and AIE properties . These luminogens have potential applications in high-performance and low efficiency roll-off OLEDs .

Propriétés

IUPAC Name |

6,13-dihydro-5H-indolo[3,2-c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-3-7-16-12(5-1)11-13-9-10-15-14-6-2-4-8-17(14)21-19(15)18(13)20-16/h1-8,11,21H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGKDCQBVFJRLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=NC4=CC=CC=C4C=C31)NC5=CC=CC=C25 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

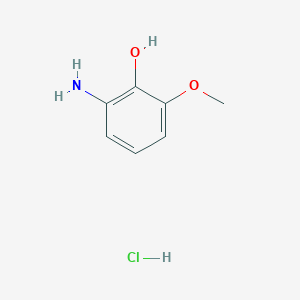

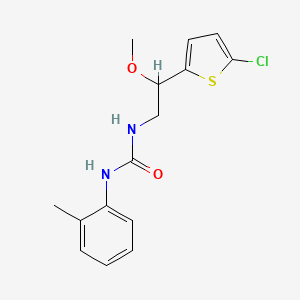

![N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981391.png)

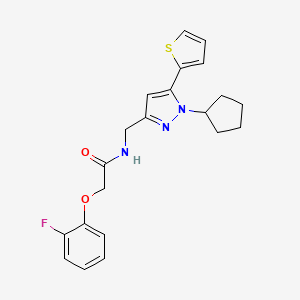

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981392.png)

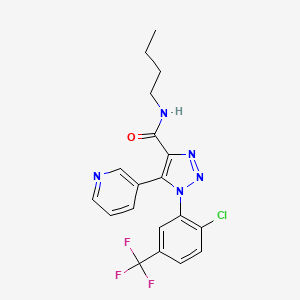

![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)

![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)

![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)

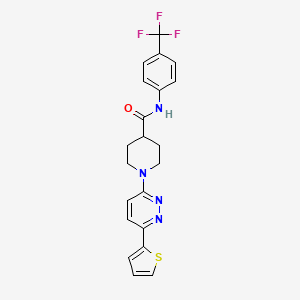

![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)

![N-[2-(2-Methylpropyl)oxan-3-yl]prop-2-enamide](/img/structure/B2981410.png)